molecular formula C16H25N3O2 B2492336 3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea CAS No. 2034255-05-3

3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea

Cat. No.: B2492336
CAS No.: 2034255-05-3
M. Wt: 291.395
InChI Key: QUFGFVHLWHBCGB-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea is a complex organic compound with a unique structure that combines a tert-butyl group, a cyclohexyl ring, and a pyridin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the cyclohexyl ring with the pyridin-2-yloxy substituent, followed by the introduction of the tert-butyl group and the urea functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, allowing for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine-containing compounds.

Scientific Research Applications

3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea is unique due to its combination of a cyclohexyl ring with a pyridin-2-yloxy substituent and a urea functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-tert-butyl-3-(4-pyridin-2-yloxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)19-15(20)18-12-7-9-13(10-8-12)21-14-6-4-5-11-17-14/h4-6,11-13H,7-10H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFGFVHLWHBCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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